3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
Dithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural and electronic properties. This compound consists of three fused thiophene rings, which contribute to its high resonance energy, electrophilic reactivity, and extended π-conjugation. These characteristics make dithieno[3,2-b:2’,3’-d]thiophene an attractive building block for various applications in organic electronics, such as solar cells, electrochromic devices, organic field-effect transistors, and organic light-emitting diodes .
Preparation Methods
The synthesis of dithieno[3,2-b:2’,3’-d]thiophene typically involves a multi-step process starting from thiophene. One common approach includes the following steps :
Tetraiodation of Thiophene: Thiophene is subjected to iodination to introduce iodine atoms at the 2, 3, 4, and 5 positions.
Selective Dialkynylation: The tetraiodothiophene undergoes selective dialkynylation at the 2 and 5 positions.
Double Annulation: The 2,5-dialkynyl-3,4-diiodothiophene is then subjected to CuI/TMEDA-catalyzed double annulation using sodium sulfide, resulting in the formation of dithieno[3,2-b:2’,3’-d]thiophene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Dithieno[3,2-b:2’,3’-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize dithieno[3,2-b:2’,3’-d]thiophene, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce dithieno[3,2-b:2’,3’-d]thiophene to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dithieno[3,2-b:2’,3’-d]thiophene has a wide range of scientific research applications :
Organic Electronics: It is used as a building block for organic electronic materials, including organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic solar cells.
Electrochromic Devices: Dithieno[3,2-b:2’,3’-d]thiophene-based materials are employed in electrochromic devices due to their ability to change color upon the application of an electric field.
Fluorescent Probes: The compound’s unique electronic properties make it suitable for use in fluorescent probes for biological imaging and sensing applications.
Redox Switching: Dithieno[3,2-b:2’,3’-d]thiophene derivatives are used in redox-switching applications due to their reversible redox behavior.
Mechanism of Action
The mechanism by which dithieno[3,2-b:2’,3’-d]thiophene exerts its effects is primarily related to its electronic structure . The extended π-conjugation and high charge mobility of the compound facilitate efficient charge transport in organic electronic devices. The presence of sulfur atoms in the thiophene rings also contributes to the compound’s ability to interact with various molecular targets and pathways, enhancing its performance in applications such as organic photovoltaics and electrochromic devices.
Comparison with Similar Compounds
Dithieno[3,2-b:2’,3’-d]thiophene can be compared with other similar compounds, such as thienothiophene and thienoacenes . These compounds share some structural similarities but differ in the number of fused thiophene rings and their electronic properties:
Thienothiophene: Consists of two fused thiophene rings and is used in similar applications but may have different electronic properties due to the fewer number of rings.
Thienoacenes: Comprise more than three fused thiophene rings and offer even greater π-conjugation and charge mobility, making them suitable for high-performance organic electronic applications.
Dithieno[3,2-b:2’,3’-d]thiophene stands out due to its balance of high charge mobility, extended π-conjugation, and ease of synthesis, making it a versatile and valuable compound in the field of organic electronics.
Properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S3/c1-3-9-7-5(1)11-6-2-4-10-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWBXRXNERKBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98507-51-8 | |
Record name | Dithieno[3,2-b:2′,3′-d]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98507-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50189495 | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3593-75-7 | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003593757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3593-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DTT?
A1: Dithieno[3,2-b:2',3'-d]thiophene is represented by the molecular formula C8H4S3 and has a molecular weight of 196.3 g/mol.
Q2: What spectroscopic techniques are used to characterize DTT and its derivatives?
A2: Researchers utilize a range of spectroscopic methods to characterize DTT and its derivatives. These include:
- NMR Spectroscopy: [, , , , ] This technique provides insights into the structure and bonding in DTT derivatives.
- UV-Vis Spectroscopy: [, , , , , , , , ] This method helps determine the absorption properties and electronic transitions within DTT molecules, crucial for optoelectronic applications.
- Fluorescence Spectroscopy: [, , , , , ] This technique unveils the emission properties of DTT derivatives, which are relevant for applications like bioimaging.
- Raman Spectroscopy: [, ] This method probes molecular vibrations and provides complementary information about the structure and electronic properties of DTT compounds.
- ESR Spectroscopy: [] This technique is valuable for studying the electronic structure of radical cations generated from DTT derivatives.
Q3: Why is DTT promising for organic electronics?
A3: DTT exhibits favorable properties for organic electronics, including:
- Planar Structure: [, , ] This feature promotes strong intermolecular interactions, leading to efficient charge transport.
- Extended π-Conjugation: [, , ] This allows for tuning of electronic and optical properties, particularly crucial for light absorption and emission.
- Electron-Rich Nature: [, ] This makes DTT suitable as an electron donor in donor-acceptor systems, essential for organic solar cells and transistors.
Q4: What are the typical applications of DTT-based materials?
A4: DTT derivatives find applications in:
- Organic Field-Effect Transistors (OFETs): [, , ] They function as p-type semiconductors in OFETs due to their good hole mobility.
- Polymer Solar Cells (PSCs): [, , , , ] DTT acts as a donor unit in donor-acceptor polymers, crucial for efficient light harvesting and charge separation.
- Electrochromic Devices: [] DTT-based polymers exhibit color changes upon electrochemical oxidation or reduction, making them suitable for smart windows and displays.
- Fluorescent Probes: [, , ] DTT derivatives can act as fluorescent probes for bioimaging, particularly for visualizing membrane tension.
- Nonlinear Optics: [] DTT's extended π-conjugation makes it suitable for applications requiring nonlinear optical properties.
Q5: How is computational chemistry used to study DTT-based materials?
A5: Computational methods play a crucial role in:
- Molecular Design: [, ] Density Functional Theory (DFT) guides the design of new DTT derivatives with tailored electronic properties.
- Property Prediction: [, , , , ] DFT calculations help predict properties like absorption spectra, ionization potentials, electron affinities, and redox potentials.
- Understanding Structure-Property Relationships: [, , ] Computational modeling elucidates the impact of structural modifications on the optical, electronic, and self-assembly properties of DTT derivatives.
Q6: How does modifying the DTT structure affect its properties?
A6: Modifications to the DTT core or side chains significantly impact its properties:
- Bridge Expansion: [] Extending the π-conjugation through bridge expansion influences absorption and emission wavelengths.
- End-Capping Groups: [] Attaching different end-capping groups, like phenyl or thienyl, affects solubility, energy levels, and packing in solid state.
- Fluorination: [] Introducing fluorine atoms can enhance electron affinity, improve morphology, and boost device performance in organic solar cells.
- Donor-Acceptor Strength: [] Varying the donor-acceptor strength through substituents impacts the charge-transfer character and nonlinear optical properties.
Q7: How does DTT interact with other materials in devices?
A7: Material compatibility is crucial for device performance. For instance:
- In PSCs, DTT-based donors must efficiently interact with acceptor materials like PC71BM or PC70BM for charge separation. [, ]
- In OFETs, DTT derivatives interact with dielectric materials, influencing charge transport properties. []
Q8: What are common synthetic routes to DTT and its derivatives?
A8: DTT synthesis typically involves multistep procedures. Common reactions include:
- Stille Coupling: [, , , ] Widely used for attaching various substituents to the DTT core.
- C-H Activation: [] Enables direct functionalization of the DTT core, offering greater synthetic flexibility.
- Oxidative Polymerization: [] Used to create DTT-based polymers for applications like electrochromic devices.
Q9: How are DTT derivatives processed for device fabrication?
A9: Solution-processing techniques are preferred due to their simplicity and cost-effectiveness.
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